Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-

Description

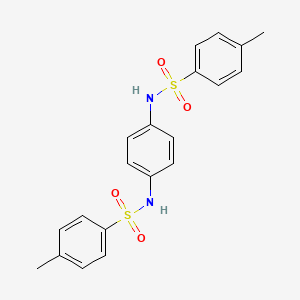

Chemical Name: N,N′-1,4-Phenylenebis(4-methylbenzenesulfonamide)

Molecular Formula: C₂₀H₂₀N₂O₄S₂

Molecular Weight: 416.54 g/mol

CAS Registry: 41595-29-3

Key Properties:

- Structural Features: The compound consists of a central 1,4-phenylene group bridging two 4-methylbenzenesulfonamide moieties. The sulfonamide groups (-SO₂NH-) confer polarity, while the methyl substituents enhance lipophilicity .

- Safety Profile: Classified as a severe skin and eye irritant. Thermal decomposition releases toxic NOₓ fumes .

- Applications: Sulfonamides are historically significant in pharmaceuticals (e.g., antibiotics) and polymer chemistry. This compound may serve as a crosslinking agent or catalyst precursor due to its rigid aromatic backbone .

Properties

IUPAC Name |

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-15-3-11-19(12-4-15)27(23,24)21-17-7-9-18(10-8-17)22-28(25,26)20-13-5-16(2)6-14-20/h3-14,21-22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNJCQVFMHRTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194420 | |

| Record name | Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41595-29-3 | |

| Record name | N,N′-1,4-Phenylenebis[4-methylbenzenesulfonamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41595-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041595293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,4-Phenylenebis-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-) is a complex compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article delves into its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-) is C20H20N2O4S2, with a molecular weight of approximately 396.51 g/mol. The compound features a bis(benzenesulfonamide) structure linked through a 1,4-phenylenediamine moiety. This unique configuration enhances its biological activity compared to simpler sulfonamide compounds.

Synthesis Methods

The synthesis of Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-) can be achieved through various methods:

- Nucleophilic Acyl Substitution : Involves the reaction of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine under basic conditions.

- Friedel–Crafts Reaction : Utilizes aromatic electrophilic substitution to form the desired sulfonamide structure.

- Double Nucleophilic Substitution : A method using NaN3 in DMSO at elevated temperatures to produce the compound efficiently.

These methods allow for customization of the compound's properties by varying substituents on the aromatic rings.

Biological Activity

Benzenesulfonamide derivatives are known for their diverse biological activities. The specific compound has shown promising results in various studies:

- Antimicrobial Activity : Exhibits broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria. In a study, microspheres containing this compound demonstrated inhibition rates of 74.3% and 37.0% against soil microorganisms at concentrations of 0.238 mg/mL after 48 hours.

- Anti-tumor Properties : The compound serves as an intermediate in the synthesis of anti-tumor agents, indicating potential therapeutic applications in cancer treatment.

- Protease Inhibition : It has been implicated as a protease inhibitor, which may play a role in various biochemical pathways and therapeutic strategies.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-) by assessing its impact on soil microorganisms. The results indicated significant inhibition rates, suggesting its potential use as an agricultural biocide.

Case Study 2: Antitumor Applications

In another study focused on cancer therapeutics, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that modifications to the structure could enhance its efficacy as an anti-cancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-), a comparative analysis with other sulfonamide compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonamide | C6H7N1O2S | Basic sulfonamide structure with antibacterial properties |

| N,N'-Diethylbenzenesulfonamide | C12H17N2O2S | Contains ethyl groups that enhance lipophilicity |

| Sulfanilamide | C6H8N2O2S | A simple sulfanilamide known for its historical use as an antibiotic |

The dual sulfonamide groups linked by a phenylene bridge in Benzenesulfonamide, N,N'-1,4-phenylenebis(4-methyl-) allow for increased binding interactions with biological targets compared to simpler structures.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

Physicochemical Properties

Key Observations :

Q & A

Basic Question: How can researchers synthesize and purify N,N'-1,4-phenylenebis(4-methylbenzenesulfonamide) derivatives with high yield and purity?

Methodological Answer:

Synthesis typically involves coupling reactions between 1,4-phenylenediamine derivatives and substituted benzenesulfonyl chlorides. Optimize reaction conditions by:

- Using anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to minimize hydrolysis .

- Adjusting stoichiometry (e.g., 2:1 molar ratio of sulfonyl chloride to diamine) to favor bis-substitution .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Advanced Question: What experimental strategies can resolve contradictions in biological activity data across different studies (e.g., cardiovascular vs. enzymatic assays)?

Methodological Answer:

Contradictions may arise from assay-specific conditions or off-target effects. To address this:

- Cross-validate assays : Compare results from isolated organ models (e.g., rat heart perfusion ) with cell-based enzymatic assays (e.g., carbonic anhydrase inhibition ).

- Dose-response profiling : Establish EC₅₀/IC₅₀ values in parallel experiments to identify concentration-dependent effects .

- Use pathway-specific inhibitors : Co-administer compounds like U-73122 (PLC inhibitor) or benzenesulfonamide derivatives to isolate mechanistic pathways .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing structural and functional groups in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm aromatic substitution patterns and sulfonamide NH protons (δ ~10-12 ppm) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ peaks) and monitor purity during synthesis .

Advanced Question: How can computational docking studies predict interactions between this compound and protein targets like carbonic anhydrase II?

Methodological Answer:

- Target preparation : Retrieve crystal structures (e.g., PDB: 3KS3 for CA II) and remove water/ligands .

- Ligand preparation : Generate 3D conformers of the compound using tools like Open Babel, then optimize geometry with DFT (e.g., B3LYP/6-31G*) .

- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible residues (e.g., Zn²⁺-coordinating His94 in CA II). Validate with known inhibitors (e.g., acetazolamide) .

Advanced Question: How to design derivatives of this compound for selective inhibition of human carbonic anhydrase II (hCA II) over isoform IX?

Methodological Answer:

- Structural modifications : Introduce bulky substituents (e.g., indole moieties) to exploit hydrophobic pockets in hCA II .

- Isoform-specific assays : Test inhibition against recombinant hCA II (cytosolic) and hCA IX (transmembrane) using stopped-flow CO₂ hydration assays .

- Molecular dynamics : Simulate binding stability over 100 ns trajectories to assess residence time differences between isoforms .

Basic Question: What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling during sulfonamide coupling to prevent runaway reactions .

- Byproduct formation : Monitor reaction progress with TLC (silica, UV detection) and quench excess sulfonyl chloride with ice-cold NaHCO₃ .

- Solvent recovery : Implement distillation systems for DCM/ethanol reuse to reduce costs .

Advanced Question: How can researchers resolve conflicting data on coronary resistance modulation in isolated heart models?

Methodological Answer:

- Control variables : Standardize perfusion pressure (e.g., 80 mmHg) and buffer composition (Krebs-Henseleit) across studies .

- Pharmacological blockers : Co-administer nifedipine (Ca²⁺ channel blocker) to differentiate direct vasoactivity from secondary effects .

- Data normalization : Express coronary resistance as % change relative to baseline to account for inter-experimental variability .

Advanced Question: What strategies optimize structure-activity relationship (SAR) studies for antiviral applications?

Methodological Answer:

- Scaffold hybridization : Fuse benzenesulfonamide with styrylquinoline moieties to enhance HIV-1 integrase binding, as seen in derivatives with IC₅₀ < 1 µM .

- Bioisosteric replacement : Substitute sulfonamide with sulfonyl fluoride to improve metabolic stability .

- In vitro-in silico integration : Use CoMFA models to predict substituent effects on inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.